Numidargistat
Overview
Description
CB-1158, also known as numidargistat, is a potent, selective, and orally-bioavailable small molecule inhibitor of the enzyme arginase. Arginase is an immunosuppressive enzyme secreted by tumor-infiltrating myeloid cells, which depletes the amino acid arginine, a nutrient required for the proliferation of T cells and natural killer cells. By inhibiting arginase, CB-1158 aims to relieve immunosuppression and enhance the activity of immune cells in the tumor microenvironment .
Preparation Methods
The synthetic routes and reaction conditions for CB-1158 are proprietary and not publicly disclosed in detail. it is known that CB-1158 is synthesized through a series of chemical reactions that result in a potent and selective arginase inhibitor. The industrial production methods involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
CB-1158 primarily undergoes inhibition reactions with the enzyme arginase. It has been shown to inhibit both recombinant human arginase 1 and arginase 2 with high potency. The inhibition constants (IC50) for arginase 1 and arginase 2 are 98 nM and 296 nM, respectively . The major product formed from these reactions is the inhibition of arginase activity, leading to increased levels of arginine in the tumor microenvironment .
Scientific Research Applications
It has been shown to block myeloid cell-mediated immune suppression in the tumor microenvironment, thereby enhancing the proliferation and activity of T cells and natural killer cells . In preclinical studies, CB-1158 demonstrated anti-tumor activity as a single agent and in combination with other therapies, such as checkpoint inhibitors, adoptive T cell therapy, adoptive natural killer cell therapy, and chemotherapy agents like gemcitabine . These findings suggest that CB-1158 may be an effective therapy for multiple types of cancer and could improve clinical responses when combined with standard-of-care treatments .
Mechanism of Action
CB-1158 exerts its effects by inhibiting the enzyme arginase, which is secreted by tumor-infiltrating myeloid cells. Arginase depletes the amino acid arginine, which is essential for the proliferation of T cells and natural killer cells. By inhibiting arginase, CB-1158 increases the levels of arginine in the tumor microenvironment, thereby enhancing the proliferation and activity of immune cells . This shift in the immune landscape towards a pro-inflammatory environment helps to blunt myeloid cell-mediated immune evasion and reduce tumor growth .
Comparison with Similar Compounds
CB-1158 is unique in its potent and selective inhibition of arginase. Other similar compounds include inhibitors of other immunosuppressive enzymes, such as indoleamine 2,3-dioxygenase (IDO) inhibitors and tryptophan 2,3-dioxygenase (TDO) inhibitors. CB-1158 specifically targets arginase, making it a first-in-class oral arginase inhibitor . This specificity and potency distinguish CB-1158 from other immunotherapy agents and highlight its potential as a novel cancer treatment .
Properties
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJLMZYUGLJBSO-LAEOZQHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095732-06-0 | |
Record name | Numidargistat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095732060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CB-1158 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NUMIDARGISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFD73D535A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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